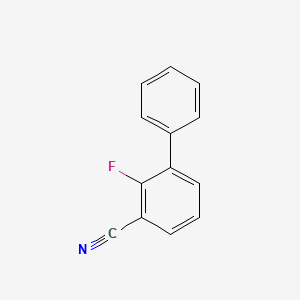

2-Fluorobiphenyl-3-carbonitrile

Description

Properties

IUPAC Name |

2-fluoro-3-phenylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN/c14-13-11(9-15)7-4-8-12(13)10-5-2-1-3-6-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIFHCRDDXTCRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling of 2-Fluoroiodobenzene with 3-Cyanophenylboronic Acid

A direct route involves reacting 2-fluoroiodobenzene with 3-cyanophenylboronic acid under palladium catalysis. The reaction typically employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium acetate (Pd(OAc)₂) with a phosphine ligand (e.g., PPh₃) in a polar aprotic solvent such as dimethylformamide (DMF) or toluene. A base like potassium carbonate (K₂CO₃) facilitates transmetallation.

Representative Conditions

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : PPh₃ (0.25 equiv.)

-

Solvent : DMF

-

Temperature : 90°C

-

Time : 4 hours

This method’s efficiency depends on the availability of 3-cyanophenylboronic acid, which may require pre-synthesis via cyanation of 3-bromophenylboronic acid using copper(I) cyanide (CuCN) under Ullmann conditions.

Post-Coupling Cyanation

Cyanation via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) offers a pathway to introduce the nitrile group at position 3 of the biphenyl system. This method is viable if the substrate contains a strong electron-withdrawing group (e.g., nitro or fluorine) para to the leaving group (e.g., bromide).

Substitution of 3-Bromo-2-fluorobiphenyl

3-Bromo-2-fluorobiphenyl, synthesized via Suzuki coupling, reacts with cyanide ions (CN⁻) under SNAr conditions. The fluorine atom at position 2 activates the ring toward substitution by withdrawing electron density.

Reaction Parameters

-

Substrate : 3-Bromo-2-fluorobiphenyl

-

Cyanide Source : CuCN (2.0 equiv.)

-

Solvent : DMF

-

Temperature : 150°C

-

Time : 24 hours

The moderate yield reflects competing side reactions, including debromination and hydrolysis of the nitrile group under harsh conditions.

Reduction-Cyanation Sequences

Propanedinitrile intermediates, as reported in pyrrole carbonitrile syntheses, can be adapted for 2-fluorobiphenyl-3-carbonitrile preparation. A dinitrile precursor undergoes selective reduction to yield the mononitrile product.

Reduction of 3-(2-Fluorobiphenyl)propanedinitrile

The substrate 3-(2-fluorobiphenyl)propanedinitrile is treated with Raney nickel and hydrogen in a tetrahydrofuran (THF)/acetic acid/water mixture. This stepwise reduction selectively converts one nitrile group to an amine or aldehyde, followed by oxidation or dehydration to the desired nitrile.

Example Protocol

-

Substrate : 3-(2-Fluorobiphenyl)propanedinitrile

-

Catalyst : Raney nickel (5% w/w)

-

Solvent : THF/AcOH/H₂O (3:2:1)

-

Temperature : 45–50°C

-

H₂ Pressure : 1 atm

-

Time : 5 hours

Oxidative Methods: Aldehyde to Nitrile Conversion

The Pinnick oxidation, typically used for aldehyde-to-carboxylic acid conversion, can be bypassed in favor of nitrile synthesis via intermediate oxime formation.

Oxime Formation and Dehydration

2-Fluorobiphenyl-3-carbaldehyde reacts with hydroxylamine hydrochloride to form the corresponding oxime, which is dehydrated using acetic anhydride or phosphorus pentoxide (P₂O₅) to yield the nitrile.

Optimized Conditions

-

Substrate : 2-Fluorobiphenyl-3-carbaldehyde

-

Reagents : NH₂OH·HCl (1.5 equiv.), NaOAc (2.0 equiv.)

-

Dehydration Agent : Ac₂O (3.0 equiv.)

-

Solvent : Ethanol

-

Temperature : Reflux (80°C)

-

Time : 6 hours

Comparative Analysis of Methods

The table below summarizes key parameters for each synthetic route:

| Method | Key Reagents/Catalysts | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, PPh₃, K₂CO₃ | 60–70% | High regioselectivity; scalable | Requires pre-synthesized boronic acids |

| Post-Coupling Cyanation | Pd₂(dba)₃, Xantphos, Zn(CN)₂ | 50–55% | Modular biphenyl framework | Low yield due to competing reactions |

| Nucleophilic Substitution | CuCN, DMF | 40–45% | Direct nitrile introduction | Harsh conditions; side reactions |

| Reduction-Cyanation | Raney nickel, H₂ | 38.6% | Selective reduction | Multi-step; moderate yield |

| Oxime Dehydration | NH₂OH·HCl, Ac₂O | 65–70% | High yield; simple workflow | Requires aldehyde precursor |

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobiphenyl-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated benzoic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Fluorobenzoic acids.

Reduction: Fluorobiphenylamines.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Fluorobiphenyl-3-carbonitrile serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in the preparation of various pharmaceuticals and agrochemicals. Its fluorinated structure enhances the biological activity of the resulting compounds due to improved lipophilicity and metabolic stability .

Table 1: Applications in Organic Synthesis

| Application Type | Examples |

|---|---|

| Pharmaceutical Intermediates | Flurbiprofen derivatives |

| Agrochemicals | Herbicides and insecticides |

| Specialty Chemicals | Ligands for catalysis |

Medicinal Chemistry

In medicinal chemistry, 2-fluorobiphenyl-3-carbonitrile has been explored for its potential as an anti-inflammatory agent. It is a structural component of several non-steroidal anti-inflammatory drugs (NSAIDs), which are designed to inhibit specific enzymes involved in inflammation pathways .

Case Study: Anti-inflammatory Activity

Research indicates that derivatives of 2-fluorobiphenyl-3-carbonitrile exhibit significant anti-inflammatory properties through inhibition of cyclooxygenase enzymes, leading to reduced pain and inflammation in preclinical models .

Material Science

The compound is also used in the development of microporous organic polymers (MOPs). These materials have applications in gas separation processes and thermal energy storage systems due to their high surface area and porosity .

Table 2: Applications in Material Science

| Material Type | Application |

|---|---|

| Microporous Organic Polymers | Gas separation (xenon/krypton) |

| Thermal Energy Storage | Encapsulation of phase change materials |

Mechanistic Insights

The mechanism by which 2-fluorobiphenyl-3-carbonitrile exerts its biological effects largely depends on its interaction with molecular targets such as enzymes or receptors. For instance, its fluorine atom can participate in hydrogen bonding or ionic interactions, enhancing binding affinity and specificity towards target proteins .

Mechanism of Action

The mechanism of action of 2-Fluorobiphenyl-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile

This pyridine-based carbonitrile (CAS: 306977-89-9) features a chlorophenyl and fluorophenoxy group. The fluorophenoxy group introduces steric bulk and electronic effects comparable to the fluorine in 2-Fluorobiphenyl-3-carbonitrile, though its positioning on an ether linkage may alter solubility .

5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile

With a trifluoromethyl (-CF₃) group, this compound (CAS: 573762-62-6) exhibits stronger electron-withdrawing effects than fluorine alone. The -CF₃ group increases lipophilicity, which could enhance membrane permeability in drug design compared to 2-Fluorobiphenyl-3-carbonitrile’s biphenyl system .

Heterocyclic Carbonitriles

7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile

This indole derivative () replaces one phenyl ring in biphenyl with an indole system.

5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile

The thiophene core here reduces aromaticity relative to biphenyl, while the nitroanilino group (-NH-C₆H₄-NO₂) introduces strong electron-withdrawing and hydrogen-bonding capabilities. This contrasts with 2-Fluorobiphenyl-3-carbonitrile’s simpler electronic profile, suggesting divergent reactivity in nucleophilic substitution reactions .

Data Table: Key Structural and Property Comparisons

Research Findings

- Electronic Effects: Fluorine’s moderate electron withdrawal in 2-Fluorobiphenyl-3-carbonitrile may balance reactivity and stability, whereas -CF₃ () or -NO₂ () groups prioritize reactivity in electrophilic substitutions .

- Synthetic Challenges : Indole and pyridine derivatives (Evidences 1, 2) require multi-step syntheses involving cross-coupling or cyclization, whereas biphenyl systems like 2-Fluorobiphenyl-3-carbonitrile might be synthesized via Suzuki-Miyaura coupling, leveraging aryl halide intermediates .

Biological Activity

2-Fluorobiphenyl-3-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and toxicology. This article reviews the available literature on the biological activity of this compound, including its antimutagenic properties, potential therapeutic applications, and metabolic behavior.

Chemical Structure and Properties

2-Fluorobiphenyl-3-carbonitrile belongs to a class of fluoroaryl compounds characterized by the presence of a fluorine atom and a cyano group attached to a biphenyl structure. The fluorine substitution often enhances biological activity by modulating lipophilicity and electronic properties.

Antimutagenic Activity

Research has demonstrated that fluoroaryl derivatives exhibit notable antimutagenic properties. For instance, in studies involving monocationic fluoroarylbichalcophenes, it was found that these compounds could significantly reduce the mutagenicity induced by benzo[a]pyrene (B[a]P) and sodium azide (NaN₃) in Salmonella typhimurium assays. The antimutagenic activity was correlated with antioxidant capabilities that may enhance DNA repair mechanisms, suggesting that 2-fluorobiphenyl-3-carbonitrile could similarly exert protective effects against mutagenesis .

Metabolic Studies

Metabolic studies involving fluoro-substituted biphenyls reveal important insights into their biotransformation. For example, experiments with Caenorhabditis elegans showed that 2’- and 3’-fluorobiphenyl-4-carboxylic acids underwent oxidative transformations at different rates compared to non-fluorinated analogs. The presence of fluorine atoms influenced metabolic pathways, potentially affecting the biological activity and toxicity profiles of these compounds . Such findings highlight the need for detailed metabolic profiling of 2-fluorobiphenyl-3-carbonitrile to understand its pharmacokinetics.

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluorobiphenyl-3-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , using fluorinated aryl halides (e.g., 3-fluoro-2-iodobenzonitrile) and phenylboronic acid derivatives. Key parameters include:

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) .

- Base: K₂CO₃ or Na₂CO₃ in a biphasic solvent system (toluene/water) at 80–100°C .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) to isolate the biphenyl product.

- Yield optimization requires inert atmosphere (N₂/Ar) and exclusion of moisture .

Q. How can researchers characterize 2-fluorobiphenyl-3-carbonitrile’s structural and electronic properties?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding in aromatic protons) .

- X-ray Crystallography : Resolve biphenyl dihedral angles and fluorine’s steric/electronic effects .

- DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity .

Advanced Research Questions

Q. What strategies address low yields in fluorinated biphenyl synthesis, and how can reaction scalability be improved?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (10–30 min vs. 24 h) and solvent volume by 50%, enhancing atom economy .

- Flow Chemistry : Continuous processing minimizes side reactions (e.g., dehalogenation) and improves reproducibility .

- Post-Reaction Analysis : Use LC-MS to identify byproducts (e.g., deboronation intermediates) and adjust catalyst loading .

Q. How do electronic effects of the fluorine and nitrile groups influence 2-fluorobiphenyl-3-carbonitrile’s applications in drug design?

- Methodological Answer :

- π-π Stacking : The biphenyl core facilitates interactions with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .

- Hydrogen Bonding : The nitrile group acts as a hydrogen bond acceptor, enhancing binding affinity to targets like proteases .

- Fluorine’s Role : Increases metabolic stability and lipophilicity (logP optimization) while reducing off-target toxicity .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

- Methodological Answer :

- Dynamic NMR : Detect rotational barriers in biphenyl systems caused by fluorine’s steric hindrance .

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts in nitrile stretching (FT-IR: 2220–2240 cm⁻¹) .

- Validation : Cross-reference with high-level DFT (e.g., M06-2X) to account for dispersion forces in dihedral angle predictions .

Q. What are the challenges in functionalizing 2-fluorobiphenyl-3-carbonitrile for materials science applications?

- Methodological Answer :

- Electrophilic Substitution : Fluorine deactivates the ring, requiring directed ortho-metalation (e.g., LDA/THF at −78°C) for further derivatization .

- Cross-Coupling Limitations : Nitrile groups may poison catalysts; use Buchwald-Hartwig conditions for C–N bond formation .

- Crystal Engineering : Co-crystallize with electron-deficient acceptors (e.g., TCNQ) to tune charge-transfer properties in organic semiconductors .

Q. How to analyze discrepancies in biological activity data across studies using this compound?

- Methodological Answer :

- Assay Standardization : Control for solvent (DMSO concentration ≤0.1%) and cell line variability (e.g., HepG2 vs. HEK293) .

- SPR/Biacore : Quantify binding kinetics (KD, kon/koff) to isolate structure-activity relationships (SAR) .

- Meta-Analysis : Use cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate logD, PSA, and bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.